
Pravastatina sódica
Descripción general
Descripción
La pravastatina sódica es un compuesto hipolipemiante que pertenece a la clase de las estatinas, que son inhibidores competitivos de la enzima hidroximetilglutaril-CoA (HMG-CoA) reductasa. Esta enzima desempeña un papel crucial en la biosíntesis del colesterol. La this compound se utiliza principalmente para reducir los niveles de colesterol y prevenir enfermedades cardiovasculares .
Aplicaciones Científicas De Investigación
Cardiovascular Disease Prevention
Pravastatin is widely recognized for its role in reducing the risk of cardiovascular diseases, particularly in patients with hypercholesterolemia. Clinical studies have demonstrated that pravastatin effectively lowers total cholesterol, low-density lipoprotein (LDL), and triglycerides while increasing high-density lipoprotein (HDL) levels.
- Mechanism of Action : Pravastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, leading to decreased cholesterol levels and reduced progression of atherosclerosis .
- Clinical Efficacy : In large-scale trials such as the Long-term Intervention with Pravastatin in Ischaemic Disease (LIPID) study, pravastatin treatment significantly reduced the incidence of myocardial infarction (MI) and the need for revascularization procedures .
Outcome | Effect of Pravastatin |
---|---|
Total Cholesterol | Decreased by ~18% |
LDL Cholesterol | Decreased by ~27% |
Triglycerides | Decreased by ~6% |
HDL Cholesterol | Increased by ~4% |
Risk of Coronary Death | Reduced by 24% |
Neuroprotective Effects
Recent studies have indicated that pravastatin may offer neuroprotective benefits beyond its lipid-lowering properties. A study investigating its effects on cerebral venous infarction (CVI) found that pravastatin administration significantly reduced neuronal injury and apoptosis in a rat model .
- Study Findings : The pravastatin-treated group exhibited smaller infarction areas and reduced expression of pro-apoptotic proteins compared to controls. This suggests potential applications in preventing neuronal damage following ischemic events.
Psychological Well-being
Long-term use of pravastatin has been associated with improvements in psychological well-being among patients with coronary artery disease. The LIPID study included assessments using standardized questionnaires to evaluate anxiety, depression, and impulsiveness over four years .
- Results : Participants receiving pravastatin reported better psychological outcomes compared to those on placebo, indicating that lipid-lowering therapy may also confer mental health benefits.
Safety Profile and Drug Interactions
Pravastatin is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. However, certain drug interactions can affect its efficacy:
- Drug Interactions : Coadministration with gemfibrozil is not recommended due to significant increases in pravastatin levels . Monitoring is advised for patients taking multiple medications.
Emerging Research Areas
Ongoing research continues to explore additional applications of pravastatin:
- Cancer Research : Some studies are investigating the potential role of statins like pravastatin in cancer prevention or treatment due to their anti-inflammatory properties.
- Diabetes Management : There is emerging evidence suggesting that statins may improve insulin sensitivity and have beneficial effects on glucose metabolism.
Mecanismo De Acción
La pravastatina sódica ejerce sus efectos inhibiendo la enzima HMG-CoA reductasa, que es el paso limitante de la velocidad en la biosíntesis del colesterol. Al inhibir competitivamente esta enzima, la this compound reduce la producción de colesterol en el hígado. Esto conduce a un aumento de la captación de colesterol de lipoproteínas de baja densidad (LDL) de la sangre, lo que reduce los niveles totales de colesterol. Además, la this compound tiene efectos pleiotrópicos, que incluyen la mejora de la función endotelial, la reducción de la inflamación y la inhibición de la agregación plaquetaria .
Análisis Bioquímico
Biochemical Properties
Pravastatin sodium interacts with the enzyme HMG-CoA reductase, which is a key enzyme in the biosynthesis of cholesterol . Pravastatin sodium is a competitive inhibitor of this enzyme, reducing the production of mevalonate, a precursor of cholesterol . This interaction is the primary biochemical reaction involving pravastatin sodium.
Cellular Effects
Pravastatin sodium has several effects on cellular processes. It reduces the production of cholesterol in cells, which can influence cell signaling pathways and gene expression . By lowering cholesterol levels, pravastatin sodium can also impact cellular metabolism, particularly lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of pravastatin sodium involves binding to the active site of HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This prevents the synthesis of cholesterol at a molecular level .
Temporal Effects in Laboratory Settings
Pravastatin sodium is rapidly absorbed from the upper part of the small intestine and taken up by the liver . Over time, the effects of pravastatin sodium can change as the drug is metabolized and excreted . The drug’s effects on cholesterol levels are reversible once treatment is stopped .
Dosage Effects in Animal Models
The effects of pravastatin sodium in animal models vary with dosage. Higher doses of pravastatin sodium result in greater reductions in cholesterol levels . High doses can also lead to adverse effects, such as muscle pain and weakness .
Metabolic Pathways
Pravastatin sodium is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate, a key step in the production of cholesterol .
Transport and Distribution
Pravastatin sodium is absorbed from the small intestine and transported to the liver . It is taken up by the liver via a sodium-independent bile acid transporter . The drug is then distributed within the body, primarily to the liver where it exerts its effects .
Subcellular Localization
Pravastatin sodium is primarily localized in the liver, where it interacts with HMG-CoA reductase in the cytoplasm to inhibit cholesterol synthesis . The drug does not appear to be targeted to any specific subcellular compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La pravastatina sódica se sintetiza mediante un proceso de fermentación. Inicialmente, se obtiene mevastatina, que luego se somete a hidrólisis del grupo lactona. A continuación, se realiza una hidroxilación biológica utilizando el microorganismo Streptomyces carbophilus para introducir el grupo alcohol alílico en posición 6 .
Métodos de Producción Industrial
La producción industrial de this compound implica fermentación, seguida de purificación. El líquido de fermentación que contiene this compound se centrifuga para obtener un sobrenadante, que luego se adsorbe utilizando una columna de resina. La columna de resina se lava con agua y se desorbe con una solución de etanol-agua. El líquido de desorción se concentra, se extrae, se evapora y se seca para obtener this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La pravastatina sódica experimenta diversas reacciones químicas, entre ellas:
Oxidación: La this compound puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula de this compound.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes, agentes reductores y diversos disolventes. Las condiciones para estas reacciones varían en función del producto deseado y de la reacción específica que se lleve a cabo .
Productos Principales Formados
Los productos principales que se forman a partir de las reacciones de la this compound incluyen sus metabolitos, que se producen principalmente a través de reacciones de glucuronidación. Estos metabolitos se excretan a través de las vías hepática y renal .
Comparación Con Compuestos Similares
La pravastatina sódica se compara con otras estatinas como la atorvastatina y la simvastatina. Si bien todas las estatinas funcionan inhibiendo la HMG-CoA reductasa, la this compound es única en su hidrofilia y menor potencial de interacciones medicamentosas. A diferencia de la atorvastatina y la simvastatina, la this compound no se ve afectada significativamente por los productos de pomelo. Además, la this compound tiene una menor incidencia de efectos secundarios relacionados con los músculos en comparación con otras estatinas .
Lista de Compuestos Similares
- Atorvastatina
- Simvastatina
- Rosuvastatina
- Lovastatina
- Fluvastatina
La this compound destaca por sus propiedades farmacocinéticas específicas y su perfil de seguridad favorable, lo que la convierte en una opción preferida para ciertas poblaciones de pacientes.
Actividad Biológica
Pravastatin sodium is a member of the statin class of drugs, primarily used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.
Pravastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, pravastatin effectively reduces the production of cholesterol in the liver, leading to an increase in low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This enhancement facilitates greater clearance of LDL from the bloodstream, thereby lowering overall cholesterol levels.
Key Mechanisms:
- Inhibition of HMG-CoA Reductase : Reduces cholesterol synthesis.
- Increased LDL Receptor Expression : Enhances LDL clearance.
- Reduction in Triglycerides : Lowers triglyceride levels by inhibiting very-low-density lipoprotein (VLDL) production.
Pharmacokinetics
Pravastatin exhibits specific pharmacokinetic properties that influence its efficacy and safety profile:
Parameter | Value |
---|---|
Absorption | 60-90 minutes post-administration |
Bioavailability | 17% (low due to first-pass metabolism) |
Volume of Distribution | 0.5 L/kg |
Protein Binding | 43-48% |
Metabolism | Primarily hepatic (CYP3A4 involvement minimal) |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of pravastatin in reducing lipid levels and cardiovascular events:
- Cholesterol Reduction : In patients with a history of myocardial infarction, pravastatin reduced total cholesterol by approximately 18% and LDL by about 27% .
- Cardiovascular Risk Reduction : A significant decrease in the risk of coronary heart disease (CHD) events was observed; specifically, a 24% reduction in mortality due to coronary disease was reported .
Case Studies and Research Findings
- Hypertensive Pregnancy Study :
- Stability Studies :
- Combination Therapy :
Summary of Biological Activity
Pravastatin sodium exhibits significant biological activity through its role as an HMG-CoA reductase inhibitor. Its ability to lower cholesterol levels and reduce cardiovascular risks has been well-documented through various clinical trials and studies. The compound's pharmacokinetic profile supports its therapeutic use, while ongoing research continues to explore its broader implications in conditions such as hypertensive pregnancy.
Propiedades
Número CAS |
81131-70-6 |
---|---|
Fórmula molecular |
C23H36NaO7 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 |
Clave InChI |
RNAREGLVKQKRSG-IYNICTALSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
SMILES isomérico |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na] |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na] |
Apariencia |
White powder |
Key on ui other cas no. |
81131-70-6 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Números CAS relacionados |
81093-37-0 (Parent) |
Sinónimos |
Apo Pravastatin Apo-Pravastatin Bristacol CS 514 CS-514 CS514 Elisor Eptastatin Lin Pravastatin Lin-Pravastatin Lipemol Liplat Lipostat Mevalotin Nu Pravastatin Nu-Pravastatin Prareduct Pravachol Pravacol Pravasin Pravastatin Pravastatin Monosodium Salt, (6 beta)-Isomer Pravastatin Sodium Pravastatin Sodium Salt Pravastatin tert Octylamine Salt Pravastatin tert-Octylamine Salt Pravastatin, (6 beta)-Isomer RMS 431 RMS-431 RMS431 Selektine Sodium Salt, Pravastatin SQ 31,000 SQ 31000 SQ-31,000 SQ-31000 SQ31,000 SQ31000 Vasten |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?
A1: Pravastatin Sodium acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, Pravastatin Sodium effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]
Q2: Is Pravastatin Sodium's effect on cholesterol synthesis specific to any particular tissue?
A2: Research suggests that Pravastatin Sodium exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []
Q3: What is the significance of the "tissue-selective" action of Pravastatin Sodium?
A3: The tissue-selective action of Pravastatin Sodium is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []
Q4: What is the molecular formula and weight of Pravastatin Sodium?
A4: While the provided research papers do not explicitly state the molecular formula and weight, Pravastatin Sodium is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.
Q5: How is the chemical structure of Pravastatin Sodium typically confirmed?
A5: Various analytical techniques are employed to confirm the chemical structure of Pravastatin Sodium, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]
Q6: What are some of the challenges associated with formulating Pravastatin Sodium?
A6: Pravastatin Sodium is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]
Q7: What strategies are being explored to overcome these formulation challenges?
A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of Pravastatin Sodium, including:* Solid Dispersions: Formulating Pravastatin Sodium as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating Pravastatin Sodium within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: Pravastatin Sodium-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing Pravastatin Sodium offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]
Q8: How is the stability of Pravastatin Sodium evaluated?
A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of Pravastatin Sodium formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]
Q9: What are the primary analytical techniques used to quantify Pravastatin Sodium in pharmaceutical formulations?
A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of Pravastatin Sodium. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.
Q10: Why is analytical method validation important in the context of Pravastatin Sodium analysis?
A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of Pravastatin Sodium analysis in various matrices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.